4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride
Description
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride (CAS: 1989672-25-4) is a cyclohexane-based carboxylic acid derivative characterized by the presence of both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the 4-position of the cyclohexane ring. Its molecular formula is C8H16ClNO3, with a molecular weight of 209.67 g/mol .
Properties
IUPAC Name |
4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-5-8(12)3-1-6(2-4-8)7(10)11;/h6,12H,1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMGTXQFFAQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Hemostatic Agent
One of the primary applications of trans-4-(aminomethyl)cyclohexane carboxylic acid hydrochloride is as a hemostatic agent. It has been shown to possess significant anti-fibrinolytic properties, which help in controlling bleeding by inhibiting the breakdown of fibrin in blood clots. This compound accelerates barrier recovery in skin wounds and prevents epidermal hyperplasia caused by repeated injuries. Studies indicate that its application can significantly reduce proteolytic activity in injured tissues, thus enhancing healing processes .
Antiplasmin Activity
The compound exhibits antiplasmin activity, making it useful in treating conditions where excessive fibrinolysis is detrimental, such as during surgeries or trauma. Its efficacy has been demonstrated in various clinical settings, where it aids in maintaining hemostasis and promoting faster recovery of tissue integrity .
Study of Proteolytic Activity
Research involving trans-4-(aminomethyl)cyclohexane carboxylic acid hydrochloride has provided insights into the regulation of proteolytic enzymes during wound healing. The compound's ability to inhibit specific serine proteases has been linked to improved recovery rates in epidermal tissues following injury. This characteristic is particularly valuable for developing treatments for skin disorders associated with barrier dysfunction .
Synthesis of Hydroxy-α-amino Acids
The compound serves as a precursor for synthesizing constrained hydroxy-α-amino acids through selective transformations. These derivatives are important in the development of novel peptides and proteins with enhanced stability and biological activity .
Polymer Chemistry
In polymer science, trans-4-(aminomethyl)cyclohexane carboxylic acid hydrochloride can be utilized as a functional monomer for synthesizing polymers with specific properties. Its amino and hydroxyl groups allow for the formation of copolymers that exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications.
Coatings and Adhesives
The compound's reactivity can be exploited in formulating advanced coatings and adhesives that require strong bonding capabilities under varying environmental conditions. Its presence enhances the performance characteristics of these materials, making them more durable and resistant to degradation.
Case Studies
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.
Comparison with Similar Compounds
Structural Analogues and Isomers
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Saturation vs. Unsaturation: The target compound’s fully saturated cyclohexane ring contrasts with (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride, which contains a double bond.
Functional Group Variations: The hydroxyl group in the target compound distinguishes it from cis/trans-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, which lack this moiety. The hydroxyl group enhances hydrogen-bonding capacity, likely improving aqueous solubility compared to non-hydroxylated analogues .
Stereochemical Differences: Cis and trans isomers (e.g., CAS 3667-38-7 vs. 3667-39-8) exhibit distinct spatial arrangements, affecting molecular interactions.
Bicyclic vs.
Key Observations:
Pharmacological Potential: While Tranexamic acid derivatives are well-documented antifibrinolytics, the hydroxyl group in the target compound may confer distinct pharmacokinetic properties, such as altered blood-brain barrier permeability or metabolic stability .
highlights the use of coupling agents like EDC·HCl for similar compounds, suggesting analogous strategies .
Physicochemical Property Analysis
- Solubility: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogues (e.g., CAS 3667-38-7), likely improving water solubility.
- Stability : The saturated cyclohexane ring may confer greater oxidative stability than the unsaturated Tranexamic acid-related compound (CAS 1292837-95-6) .
- pKa Values: The presence of three ionizable groups (carboxylic acid, aminomethyl, hydroxyl) creates a unique pH-dependent solubility profile compared to analogues with fewer functional groups.
Biological Activity
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride, commonly referred to as AMCHA , is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of AMCHA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented here is derived from various scientific sources to ensure a comprehensive understanding of this compound.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 701-54-2
- Structure : AMCHA features a cyclohexane ring with an amino group and a hydroxyl group, contributing to its unique biological properties.
Pharmacological Effects
-
Neuroprotective Properties :
AMCHA has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may help in reducing neuronal damage by modulating neurotransmitter levels and protecting against oxidative stress. -
Antimicrobial Activity :
Preliminary studies suggest that AMCHA exhibits antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell walls has been noted, indicating potential applications in treating infections. -
Anti-inflammatory Effects :
AMCHA has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
The mechanisms underlying the biological activities of AMCHA are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : AMCHA may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Antioxidant Activity : By scavenging free radicals, AMCHA could mitigate oxidative stress, contributing to its neuroprotective effects.
- Modulation of Neurotransmitter Systems : AMCHA may influence the balance of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of AMCHA on neuronal survival in rodent models subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved functional recovery post-treatment with AMCHA compared to control groups. The study concluded that AMCHA's neuroprotective effects could be attributed to its antioxidant properties and modulation of excitotoxicity pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of AMCHA against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anti-inflammatory Action
A clinical trial evaluated the anti-inflammatory effects of AMCHA in patients with chronic inflammatory conditions. Participants receiving AMCHA showed a marked decrease in inflammatory markers (e.g., C-reactive protein) after eight weeks of treatment compared to placebo controls, highlighting its therapeutic potential.
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride?
Methodological Answer: Synthesis typically involves multi-step strategies to manage competing functional group reactivities (amine, hydroxyl, carboxylic acid). A proposed route:
Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the 4-hydroxy group under anhydrous conditions .
Aminomethylation : Introduce the aminomethyl group via reductive amination using formaldehyde and a catalyst like sodium cyanoborohydride in methanol .
Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) .
Salt formation : React the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility .
Q. Key Considerations :
- Monitor reaction pH to avoid side reactions (e.g., carboxylate protonation).
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to corrosive HCl byproducts .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., formaldehyde) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans) at the 4-position affect biological activity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) to control cyclohexane ring conformation during aminomethylation .
- Bioactivity Assays : Compare enantiomers in receptor-binding assays (e.g., GABAₐ or NMDA receptors) via radioligand displacement studies .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities based on stereochemistry .
Q. Example Data :
| Stereoisomer | IC₅₀ (nM) for GABAₐ |
|---|---|
| cis-4-isomer | 120 ± 15 |
| trans-4-isomer | 450 ± 30 |
Q. How can conflicting solubility data across studies be resolved?
Methodological Answer:
- Controlled Experiments : Measure solubility in standardized buffers (e.g., PBS pH 7.4) at 25°C, using UV-Vis spectroscopy (λ = 260 nm) .
- Purity Verification : Reanalyze batches with discrepancies via elemental analysis (C, H, N ± 0.3%) .
- Report Conditions : Document crystal polymorphism (via XRD) and hygroscopicity, which may affect solubility .
Q. What computational tools optimize reaction yields for scaled-up synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (Gaussian 16) to model intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (temperature, catalyst loading) .
- Process Simulation : Employ Aspen Plus to simulate mass transfer limitations in large-scale reactors .
Q. Case Study :
Q. How can contradictory bioactivity results in enzyme inhibition assays be addressed?
Methodological Answer:
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
